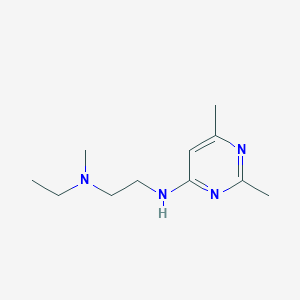
N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine, commonly known as 'DMEMEDA,' is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
DMEMEDA is known to bind to metal ions, such as copper and platinum, forming stable complexes that can interact with DNA and other biomolecules. This binding may result in DNA damage, leading to apoptosis or cell death. Additionally, DMEMEDA has been shown to inhibit the activity of enzymes involved in cellular processes, such as topoisomerases and telomerase.
Biochemical and Physiological Effects:
DMEMEDA has been shown to induce cytotoxicity in cancer cells, making it a potential candidate for the development of anticancer drugs. It has also been found to have antimicrobial properties, inhibiting the growth of bacteria and fungi. In addition, DMEMEDA has been shown to have antioxidant activity, reducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMEMEDA is its high yield and ease of synthesis, making it a cost-effective option for large-scale experiments. Additionally, its ability to form stable complexes with metal ions allows for the creation of novel materials and the development of metal-based drugs. However, DMEMEDA's potential toxicity and limited solubility in water may limit its use in certain applications.
Direcciones Futuras
There are several potential directions for future research on DMEMEDA. These include further investigation of its mechanism of action and potential effects on cellular processes, the development of DMEMEDA-based materials for use in various applications, and the synthesis of novel metal-based drugs using DMEMEDA as a ligand. Additionally, the potential use of DMEMEDA in combination with other compounds for enhanced therapeutic effects should be explored.
Métodos De Síntesis
The synthesis of DMEMEDA involves the reaction of 2,6-dimethylpyrimidin-4-amine with ethyl and methyl chloroacetate, followed by the addition of ethylenediamine. The resulting product is then purified by recrystallization or column chromatography. The yield of DMEMEDA is typically high, making it an attractive option for large-scale synthesis.
Aplicaciones Científicas De Investigación
DMEMEDA has been studied for its potential applications in medicinal chemistry, particularly as a ligand for metal-based anticancer drugs. It has also been investigated for its use in the synthesis of novel materials, including polymers and nanoparticles. Additionally, DMEMEDA has been used in biochemical and physiological studies to understand its mechanism of action and potential effects on cellular processes.
Propiedades
IUPAC Name |
N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-5-15(4)7-6-12-11-8-9(2)13-10(3)14-11/h8H,5-7H2,1-4H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTFCWYCIRANCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCNC1=NC(=NC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(3-Methoxypropanoyl)piperidin-2-yl]acetic acid](/img/structure/B7555763.png)
![N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide](/img/structure/B7555764.png)
![2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555765.png)

![N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid](/img/structure/B7555786.png)
![2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7555787.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555801.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)